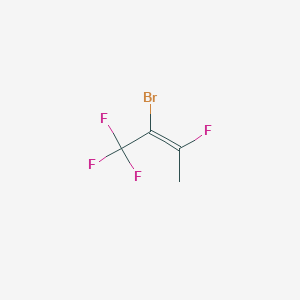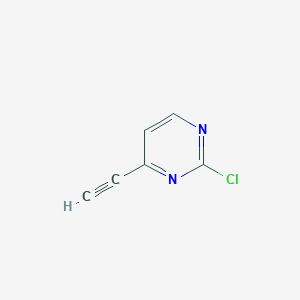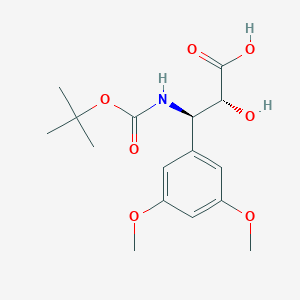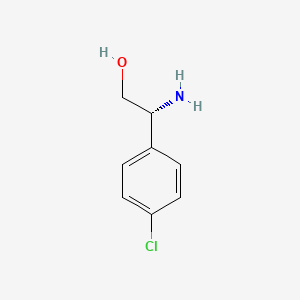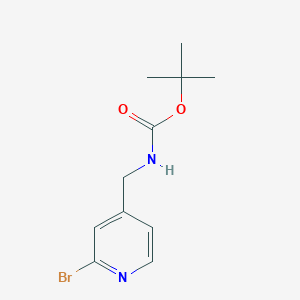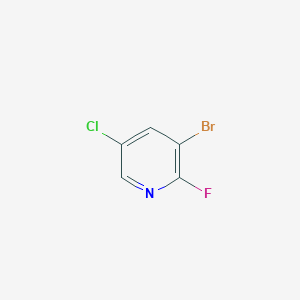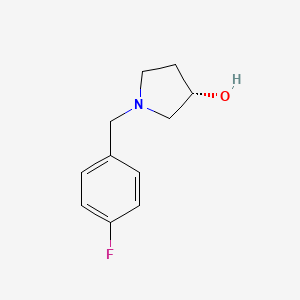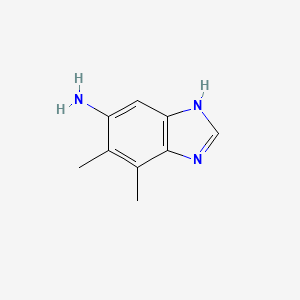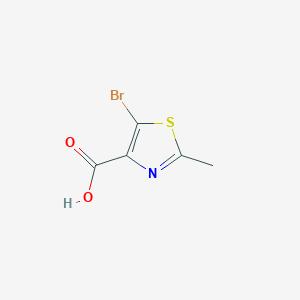
5-溴-2-甲基-1,3-噻唑-4-羧酸
概述
描述
5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid is a derivative of 4-Thiazolecarboxylic Acid . It is a chemical reagent used in the synthesis of novel benzimidazole analogs as highly potent hypoxia-inducible factor-1α inhibitors that show comparable potency in inhibition of human breast cancer cells .
Synthesis Analysis
Thiazole synthesis involves various methods. One of the methods includes the treatment of 2,5-dibromothiazole with sodium ethoxide followed by hydrogenation over spongy nickel . Another method involves the use of a fluorous Lawesson’s reagent for thionation of amides, 1,4-diketones, N-(2-oxoalkyl)amides, and N,N’-acylhydrazines, which leads to thioamides, thiophenes, 1,3-thiazoles, and 1,3,4-thiadiazoles in high yields .Molecular Structure Analysis
The molecular formula of 5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid is C5H4BrNO2S . The average mass is 222.060 Da and the monoisotopic mass is 220.914597 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid include a refractive index of n20/D 1.5955 and a density of 1.835 at 25 °C .科学研究应用
Antimicrobial Activity
Thiazole derivatives have been studied for their potential as antimicrobial agents. Compounds similar to 5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid have been synthesized to obtain substances with significant antimicrobial activity .
Anti-inflammatory and Analgesic Activities
Indole derivatives, which share a common heterocyclic structure with thiazoles, have shown anti-inflammatory and analgesic activities. This suggests that 5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid could potentially be explored for similar biological effects .
Antifungal Activity
The structural motif of thiazoles has been associated with antifungal activity. The electrostatic properties of these compounds can be beneficial for inhibiting fungal growth .
Antitumor and Cytotoxic Activity
Thiazoles have been reported to exhibit cytotoxicity against human tumor cell lines, indicating their potential use in cancer therapy. Some thiazole derivatives have demonstrated potent effects on prostate cancer cells .
Anticancer Medicines
The thiazole nucleus is a significant platform in several clinically used anticancer medicines. This highlights the importance of thiazoles in the development of new anticancer drugs .
Antioxidant Properties
Thiazole derivatives have also been synthesized and screened for their in vitro antioxidant properties, showing potent antioxidant activity in some cases .
安全和危害
5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation. Precautionary measures include washing thoroughly after handling and wearing protective gloves, clothing, and eye/face protection .
作用机制
Mode of action
The mode of action of thiazoles can vary widely depending on their specific structure and the presence of other functional groups. In general, many thiazoles are known to interact with enzymes and receptors in the body, influencing their activity .
Biochemical pathways
Thiazoles are involved in a variety of biochemical pathways. For example, thiazole is a key component of Vitamin B1 (thiamine), which plays a crucial role in energy metabolism .
Result of action
Thiazoles in general have been found to have a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .
属性
IUPAC Name |
5-bromo-2-methyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2S/c1-2-7-3(5(8)9)4(6)10-2/h1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACAQBIVCVSXHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60668645 | |
| Record name | 5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60668645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid | |
CAS RN |
899897-20-2 | |
| Record name | 5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60668645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-methyl-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

